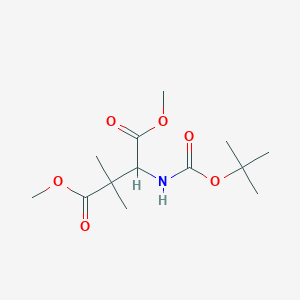
3-Tert-butoxycarbonylamino-2,2-dimethyl-succinic acid dimethyl ester
Cat. No. B8352211
M. Wt: 289.32 g/mol
InChI Key: OFRCEIUYECUKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08329699B2
Procedure details


1-methyl ester and 3-tert-butoxycarbonylamino-2,2-dimethyl-succinic acid dimethyl ester (0.47 g, 1.53 mmol) was dissolved in dichloromethane (3 mL) and cooled to −78° C. Diisobutylaluminum hydride (3.4 mL of a 1M dichloromethane solution, 3.4 mmol) was slowly added. The reaction mixture was warmed to room temperature with stirring over 16 h. Additional diisobutylaluminum hydride (a total of 6.8 mL of a 1M solution, 6.8 mmol) was added portionwise over the next 24 h until thin layer chromatography indicated the starting material was consumed. Aqueous ammonium chloride solution and ethyl acetate were added to the reaction, the layers were separated and the aqueous layer was extracted once more with ethyl acetate. The combined organic layers were washed with sodium chloride solution and dried over sodium sulfate. After evaporation, the residue was purified by silica gel chromatography (ethyl acetate/hexanes) to give 104 mg (29%) of (3-hydroxy-1-hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl ester.
[Compound]
Name
1-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0.47 g
Type
reactant
Reaction Step One





[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]([CH3:19])([CH3:18])[CH:5]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[C:6](OC)=[O:7].[H-].C([Al+]CC(C)C)C(C)C>ClCCl>[C:14]([O:13][C:11](=[O:12])[NH:10][CH:5]([CH2:6][OH:7])[C:4]([CH3:19])([CH3:18])[CH2:3][OH:2])([CH3:17])([CH3:15])[CH3:16] |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
1-methyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.47 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(C(C(=O)OC)NC(=O)OC(C)(C)C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring over 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was warmed to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was consumed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Aqueous ammonium chloride solution and ethyl acetate were added to the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted once more with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel chromatography (ethyl acetate/hexanes)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NC(C(CO)(C)C)CO)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 104 mg | |
| YIELD: PERCENTYIELD | 29% | |
| YIELD: CALCULATEDPERCENTYIELD | 29.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
